3-Propyl-1H-pyrazole-4-carboxylic acid
Description
Significance of Pyrazole (B372694) Heterocycles in Medicinal and Agrochemical Chemistry
The versatility of the pyrazole ring has led to its incorporation into a wide range of biologically active molecules. In medicinal chemistry, pyrazole derivatives have been developed as potent anti-inflammatory, analgesic, anticancer, and antimicrobial agents. ijpsjournal.com A notable example is the selective COX-2 inhibitor Celecoxib (B62257), which features a pyrazole core. The ability of the pyrazole nucleus to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to biological targets.
In the realm of agrochemicals, pyrazole-containing compounds have demonstrated significant efficacy as herbicides, insecticides, and fungicides. nih.govmdpi.com The structural rigidity and metabolic stability of the pyrazole ring contribute to the development of crop protection agents with improved performance and environmental profiles. The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of a compound's biological activity and physical properties.
Overview of Pyrazole Carboxylic Acid Derivatives in Contemporary Research
Pyrazole carboxylic acid derivatives, such as 3-Propyl-1H-pyrazole-4-carboxylic acid, are particularly valuable intermediates in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the construction of amides, esters, and other functional groups. This versatility is crucial in the drug discovery process, where the systematic modification of a lead compound is necessary to optimize its pharmacological profile.
Recent research has highlighted the potential of pyrazole-4-carboxylic acid derivatives as inhibitors of various enzymes, including xanthine (B1682287) oxidoreductase, which is a target for the treatment of gout. nih.gov Furthermore, these derivatives are being explored for their potential in the development of new materials with interesting optical and electronic properties.
The compound this compound has been identified as an intermediate in the preparation of novel pyrimidine (B1678525) compounds. google.comgoogle.com These pyrimidine derivatives are being investigated for their potential therapeutic applications, underscoring the importance of this compound as a key building block in the synthesis of biologically active molecules.
Historical Context of Pyrazole Scaffold Exploration
The exploration of the pyrazole scaffold dates back to the late 19th century. The synthesis of pyrazole itself was a significant milestone in heterocyclic chemistry, opening the door to the investigation of a new class of compounds with unique properties. Early research focused on understanding the fundamental reactivity and aromatic character of the pyrazole ring.
Over the decades, the development of new synthetic methodologies has greatly expanded the accessibility and diversity of pyrazole derivatives. The ability to introduce a wide range of substituents onto the pyrazole core has been instrumental in the discovery of its numerous applications in medicine and agriculture. The ongoing exploration of the pyrazole scaffold continues to yield novel compounds with promising biological activities, ensuring its continued importance in chemical research.
Properties
IUPAC Name |
5-propyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBHHWZZJPNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424413 | |
| Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007541-75-4 | |
| Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Propyl 1h Pyrazole 4 Carboxylic Acid and Analogues
General Approaches to Pyrazole (B372694) Carboxylic Acid Synthesis
The construction and functionalization of the pyrazole ring are central to the synthesis of pyrazole carboxylic acids. Several general methodologies have been established, which can be broadly categorized into the formation of the heterocyclic ring system, modification of a pre-formed pyrazole, and deprotection of a carboxyl group.
Cycloaddition Reactions for Pyrazole Ring Construction
Cycloaddition reactions are a cornerstone of pyrazole synthesis, providing a direct route to the five-membered heterocyclic core.
One of the most classic and widely utilized methods is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituents on the 1,3-dicarbonyl compound directly dictates the substitution pattern on the resulting pyrazole.
Another powerful approach is the 1,3-dipolar cycloaddition . This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, like an alkyne or an alkene. rsc.orgrsc.org This method offers a high degree of control over the regiochemistry of the resulting pyrazole, depending on the nature of the dipole and dipolarophile.
| Cycloaddition Method | Reactants | Key Features |
| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Classic and versatile; regioselectivity can be an issue with unsymmetrical dicarbonyls. |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., diazoalkane) + Dipolarophile (e.g., alkyne) | High regioselectivity possible; mild reaction conditions. |
Functionalization of Pre-existing Pyrazole Rings
An alternative strategy to de novo ring construction is the functionalization of a pre-existing pyrazole scaffold. This approach is particularly useful for introducing substituents at specific positions of the pyrazole ring. Direct C-H functionalization has emerged as a powerful tool in this regard, offering atom and step economy.
For instance, the C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic substitution. A notable example is the Vilsmeier-Haack reaction, which can introduce a formyl group at the C4 position. This formyl group can then be oxidized to a carboxylic acid. researchgate.net
Furthermore, halogenation of the pyrazole ring, followed by metal-catalyzed cross-coupling reactions, provides a versatile route to a wide array of substituted pyrazoles. For example, a 3-propyl-1H-pyrazole could be brominated at the C4 position, and this bromide could then potentially be converted to a carboxylic acid group through various organometallic methodologies. A patent describes the bromination of 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid at the 4-position, illustrating the feasibility of such a functionalization. google.com
| Functionalization Method | Reagents | Position Targeted | Subsequent Transformation |
| Vilsmeier-Haack | POCl₃, DMF | C4 | Oxidation of aldehyde to carboxylic acid. |
| Halogenation | Br₂, Cl₂ | C4 | Metal-catalyzed carboxylation or other cross-coupling reactions. |
Hydrolysis of Pyrazole Carboxylic Esters to Acids
The final step in many synthetic sequences leading to pyrazole carboxylic acids is the hydrolysis of a corresponding ester. This is a common and generally high-yielding transformation. The ester group often serves as a protecting group for the carboxylic acid during earlier synthetic steps.
Base-catalyzed hydrolysis, or saponification, is the most frequently employed method. wikipedia.org Reagents such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent are typically used to cleave the ester and form the carboxylate salt, which is then acidified to yield the final carboxylic acid.
| Hydrolysis Condition | Reagents | Advantages |
| Basic (Saponification) | NaOH or KOH in H₂O/alcohol | Generally high yielding and straightforward. |
| Acidic | H₂SO₄ or HCl in H₂O | Useful when base-sensitive functional groups are present. |
Specific Synthetic Routes Targeting 3-Propyl-1H-pyrazole-4-carboxylic Acid
The synthesis of the specific target molecule, this compound, requires careful consideration of regioselectivity to ensure the correct placement of both the propyl and carboxylic acid groups.
Strategies for Regioselective Installation of the Propyl Group
The most direct approach to introduce the 3-propyl group is through a Knorr-type cyclocondensation reaction. This would involve the reaction of a 1,3-dicarbonyl compound bearing a propyl group with hydrazine. To achieve the desired 3-propyl substitution pattern, a 1,3-dicarbonyl compound such as 2-formyl-3-hexanone or a related β-ketoester could be employed. The regioselectivity of the initial attack of the hydrazine on the unsymmetrical dicarbonyl compound is influenced by both steric and electronic factors of the substituents. nih.gov
| 1,3-Dicarbonyl Precursor | Hydrazine | Expected Major Product |
| 2-Formyl-3-hexanone | Hydrazine hydrate | 3-Propyl-1H-pyrazole |
| Ethyl 2-butyrylacetate | Hydrazine hydrate | 3-Propyl-5-methyl-1H-pyrazol-5-one |
Methods for Directed Carboxylation at the Pyrazole C4 Position
Once the 3-propyl-1H-pyrazole core is established, the next critical step is the introduction of the carboxylic acid group at the C4 position.
One effective strategy is the Vilsmeier-Haack formylation of 3-propyl-1H-pyrazole, followed by oxidation. The Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would introduce a formyl group regioselectively at the electron-rich C4 position. Subsequent oxidation of this aldehyde, for instance with potassium permanganate (B83412) or sodium chlorite, would yield the desired this compound. researchgate.net
Another plausible approach involves the oxidation of a 4-acetyl-3-propyl-1H-pyrazole. This acetyl derivative could be prepared via Friedel-Crafts acylation of 3-propyl-1H-pyrazole. The subsequent oxidation of the acetyl group to a carboxylic acid can be achieved using various oxidizing agents, such as sodium hypochlorite. thieme.de
| Intermediate | Reagents for Carboxylation | Product |
| 3-Propyl-1H-pyrazole | 1. POCl₃, DMF; 2. KMnO₄ or NaClO₂ | This compound |
| 4-Acetyl-3-propyl-1H-pyrazole | NaClO₂ | This compound |
Oxidation Pathways to Form the Carboxylic Acid Moiety
The synthesis of this compound frequently involves the oxidation of a precursor molecule where the C4 position of the pyrazole ring is functionalized with a group amenable to oxidation, such as a formyl (-CHO) or hydroxymethyl (-CH2OH) group. A common and effective method for this transformation is the use of strong oxidizing agents.
Potassium permanganate (KMnO4) is a widely utilized reagent for oxidizing 3-aryl-substituted pyrazole-4-carboxaldehydes to their corresponding carboxylic acids. pleiades.online The reaction is typically carried out under controlled conditions to ensure complete conversion without degrading the pyrazole ring. The general mechanism involves the attack of the permanganate ion on the aldehyde, leading to a manganese ester intermediate which then collapses to form the carboxylic acid.
While direct oxidation of the corresponding alcohol, (3-propyl-1H-pyrazol-4-yl)methanol, is also a viable route, controlling the reaction to prevent over-oxidation can be challenging. researchgate.net Some oxidation methods are specifically designed to stop at the aldehyde stage. researchgate.netumich.edu However, stronger conditions or different reagents, such as potassium dichromate(VI) in sulfuric acid, can facilitate the full oxidation of a primary alcohol to a carboxylic acid. nih.govlibretexts.org
Table 1: Common Oxidation Reactions for Pyrazole-4-carboxylic Acid Synthesis
| Starting Material | Reagent | Product | Key Considerations |
| 3-Propyl-1H-pyrazole-4-carbaldehyde | Potassium Permanganate (KMnO4) | This compound | Effective for aldehyde oxidation. pleiades.online |
| (3-Propyl-1H-pyrazol-4-yl)methanol | Potassium Dichromate(VI) / H2SO4 | This compound | Standard method for oxidizing primary alcohols to carboxylic acids. libretexts.org |
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | TEMPO / FeCl3·6H2O | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Example of controlled oxidation to the aldehyde; stronger conditions needed for the acid. researchgate.net |
Synthesis of Key Derivatives and Precursors Relevant to this compound
The core structure of this compound serves as a scaffold for the development of a wide range of derivatives. These modifications, including N-substitution, ring substitution, and derivatization of the carboxylic acid group, are crucial for tuning the molecule's properties for various applications.
Synthesis of N-Substituted 3-Propylpyrazole-4-carboxylic Acid Analogues (e.g., 1-Benzyl, 1-Methyl)
N-substitution on the pyrazole ring is a common strategy to create analogues. The reaction typically involves the alkylation of the pyrazole nitrogen. For the synthesis of 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid, a precursor ester like methyl pyrazole-4-carboxylate can be treated with methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.com The resulting N-methylated ester is then hydrolyzed to yield the final carboxylic acid. A similar strategy can be employed for benzylation, using benzyl (B1604629) halide to produce compounds like 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid. scbt.com
Table 2: Synthesis of N-Substituted Pyrazole-4-carboxylic Acid Analogues
| Target Compound | Precursor | Reagents | Typical Base |
| 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid | This compound ester | Methyl iodide (CH3I) | Potassium carbonate (K2CO3) chemicalbook.com |
| 1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid | This compound ester | Benzyl bromide (BnBr) | Not specified scbt.com |
Preparation of Ring-Substituted 3-Propylpyrazole-4-carboxylic Acid Analogues (e.g., Halo-, Nitro- Derivatives)
Introducing substituents directly onto the pyrazole ring can significantly alter the compound's electronic and steric properties.
Nitration: The nitration of a pyrazole ring, particularly one bearing an electron-withdrawing carboxylic acid group, requires harsh conditions. For instance, the synthesis of the closely related 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is achieved by treating the pyrazole precursor with a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction is highly exothermic and requires careful temperature control to minimize risks, such as decarboxylation at elevated temperatures. researchgate.net
Halogenation: Halogenation can be achieved through various methods. Electrochemical approaches have proven effective for the chlorination of pyrazoles that contain deactivating groups like a carboxylic acid. nih.gov This method can offer advantages over traditional chemical chlorination. nih.gov
Derivatization to Esters and Amides for Further Functionalization
The carboxylic acid moiety is a versatile functional group that can be readily converted into esters and amides, which are often key intermediates for further synthetic transformations. eurekaselect.combenthamdirect.comresearchgate.net
Esterification: Esters of pyrazole-4-carboxylic acids can be synthesized through several standard methods. One approach involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst. researchgate.net Another method is the reaction of the carboxylate salt with an alkyl halide. chemicalbook.com
Amide Formation: The synthesis of amides typically proceeds via the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl2). mdpi.com The resulting highly reactive pyrazole-4-carbonyl chloride is then treated with a desired amine to form the amide bond. mdpi.com
Table 3: Common Derivatization Reactions
| Derivative | Reagents | Intermediate |
| Ester | Alcohol (e.g., ROH), Acid catalyst | N/A |
| Amide | 1. Thionyl chloride (SOCl2) 2. Amine (e.g., RNH2) | Pyrazole-4-carbonyl chloride |
Advanced Synthetic Techniques and Process Optimization in Pyrazole Carboxylic Acid Production
Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally friendly methods for the production of heterocyclic compounds like pyrazole carboxylic acids. researchgate.net Key advancements include the use of microwave-assisted synthesis and flow chemistry, as well as rigorous process optimization.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of pyrazole derivatives. nih.govdergipark.org.trrsc.org Microwave heating provides rapid and uniform energy transfer to the reaction mixture, accelerating the rate of chemical transformations compared to conventional heating methods. researchgate.netacs.org This technique has been successfully applied to various steps in pyrazole synthesis, including cyclocondensation and amidation reactions. nih.govdergipark.org.tr
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control and potentially higher yields and purity. afinitica.comacs.org This methodology is particularly beneficial for managing highly exothermic reactions, such as nitration, and for synthesizing intermediates that may be unstable under batch conditions. mdpi.comnih.gov
Biological and Pharmacological Research of Pyrazole Carboxylic Acid Derivatives with Relevance to 3 Propyl 1h Pyrazole 4 Carboxylic Acid
Anticancer Research
The search for novel anticancer agents is a critical area of medicinal chemistry, and pyrazole (B372694) derivatives have emerged as a promising class of compounds. nih.govnih.gov Their anticancer effects are linked to various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death, and interference with key signaling pathways that drive tumor growth. nih.govmdpi.com
A primary step in anticancer drug discovery involves screening compounds for their ability to kill cancer cells in a laboratory setting. Numerous studies have demonstrated the cytotoxic potential of pyrazole derivatives against a variety of human cancer cell lines.
For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Another study reported a pyrazole derivative, compound 11 , which showed potent cytotoxicity against MCF-7 and HT-29 (colon) cancer cells with IC50 values of 2.85 µM and 2.12 µM, respectively. nih.gov Similarly, pyrazole derivative 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) was found to be highly active against the MDA-MB-468 triple-negative breast cancer cell line, with an IC50 value of 14.97 µM after 24 hours of treatment. nih.govnih.gov Other research has identified pyrazole analogues with potent activity against K562 (leukemia) and A549 cells, with some being 5- to 35-fold more potent than the reference drug ABT-751. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 Value (µM) | Reference |
|---|---|---|---|
| Compound 11 (Pyrazole Derivative) | MCF-7 (Breast) | 2.85 | nih.gov |
| Compound 11 (Pyrazole Derivative) | HT-29 (Colon) | 2.12 | nih.gov |
| Compound 3f (1,3,5-trisubstituted pyrazole) | MDA-MB-468 (Breast) | 14.97 | nih.govnih.gov |
| Compound 5b (Pyrazole Analogue) | K562 (Leukemia) | 0.021 | mdpi.com |
| Compound 5b (Pyrazole Analogue) | A549 (Lung) | 0.69 | mdpi.com |
| Compound 20 (Benzimidazole-pyrazolo[1,5-a]pyrimidine) | MCF-7 (Breast) | 3.2 | mdpi.com |
| Compound 20 (Benzimidazole-pyrazolo[1,5-a]pyrimidine) | A549 (Lung) | 4.2 | mdpi.com |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9–35.5 | rsc.org |
Beyond general cytotoxicity, research has delved into the specific mechanisms by which pyrazole derivatives inhibit cancer cell growth. A key mechanism is the induction of apoptosis, or programmed cell death, which is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation.
Studies have shown that pyrazole derivatives can trigger apoptosis through various means. One pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.govnih.gov Another investigation into 1,3,5-trisubstituted-1H-pyrazole derivatives found that they could activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org These compounds were also shown to inhibit the anti-apoptotic protein Bcl-2, further promoting cell death. rsc.org Furthermore, some pyrazole derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govrsc.org For example, compound 11 arrested the cell cycle at the G1/S phase in HT-29 cells and induced both early and late-stage apoptosis, which was confirmed by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases-3 and -9. nih.gov
Modern cancer therapy increasingly focuses on targeting specific molecular pathways that are dysregulated in cancer cells. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often overactive in many types of cancer. researchgate.net Pyrazole derivatives have been identified as potent inhibitors of this pathway.
Specifically, pyrazole-based compounds have been developed as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the pathway. nih.govglobethesis.com A novel series of mTOR/HDAC bi-functional inhibitors featuring a pyrazolopyrimidine core demonstrated potent dual-target inhibition. nih.gov One compound from this series, compound 50 , exhibited an IC50 value of 0.49 nM against mTOR and showed significantly enhanced anti-proliferative activity against the MV4-11 cell line. nih.gov Western blot analysis confirmed its ability to interfere with mTOR signaling within the cell. nih.gov Other research has also highlighted pyrazole derivatives that can activate AMPK and inhibit mTOR signaling, further establishing this as a key mechanism of their anticancer activity. nih.gov
Anti-inflammatory and Analgesic Research
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a long history in medicine as anti-inflammatory agents, with celecoxib (B62257) being a well-known example. sci-hub.senih.gov Research continues to explore new pyrazole compounds for their ability to manage inflammation and associated pain. nih.gov
The inflammatory response is driven by a host of chemical messengers known as pro-inflammatory mediators. Pyrazole derivatives have been shown to exert their anti-inflammatory effects by reducing the levels of these key molecules.
Studies have demonstrated that certain pyrazole derivatives can inhibit the synthesis or release of mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). sci-hub.se For example, a pyrazole-containing indolizine (B1195054) derivative was found to reduce the expression of NF-κB, a transcription factor that controls the production of many pro-inflammatory cytokines, including TNF-α. sci-hub.se Another study on novel pyrazole derivatives showed that the most potent compound could significantly inhibit various pro-inflammatory cytokines by blocking NF-κB activation in lipopolysaccharide-stimulated cells. nih.gov These findings indicate that pyrazole compounds can modulate the immune response at a molecular level to dampen inflammation. sci-hub.se
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, key mediators of pain and inflammation. The COX enzyme exists in two main isoforms: COX-1, which is involved in protecting the stomach lining, and COX-2, which is typically induced during inflammation.
Many pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which is a desirable profile as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Newly synthesized pyrazole derivatives have shown good inhibitory activity at the nanomolar level, with most compounds exhibiting selectivity towards COX-2. nih.gov For example, compound 3b exhibited an IC50 towards COX-2 of 39.43 nM and a selectivity index of 22.21. nih.gov Another study reported a series of pyrazole derivatives that selectively inhibited the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 µM. nih.gov Research has also shown that some 4,5-dihydro-1H-pyrazole derivatives can significantly reduce the protein expression of COX-2. bioworld.com
| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| 2a | 19.87 | - | nih.gov |
| 3b | 39.43 | 22.21 | nih.gov |
| 4a | 61.24 | 14.35 | nih.gov |
| 5b | 38.73 | 17.47 | nih.gov |
| 5e | 39.14 | 13.10 | nih.gov |
| Celecoxib (Reference) | - | 308.16 | epa.gov |
| Compound 6e (Chalcone Substituted Pyrazole) | - | 215.44 | epa.gov |
Antimicrobial Research
The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds in this area, with research demonstrating their activity against a variety of bacteria, fungi, and other microorganisms. researchgate.net
However, specific structural modifications have led to compounds with significant antibacterial efficacy. For instance, certain 4-acyl-pyrazole-3-carboxylic acids demonstrated higher activity than reference drugs against bacteria such as Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, pyrazole carboxamide derivatives have been synthesized and tested, with some showing potent activity against Gram-positive pathogens and others against Gram-negative strains. eurekaselect.com The introduction of different substituents on the pyrazole ring and the amide functionality plays a crucial role in determining the antibacterial spectrum and potency. For example, some studies have found that replacing a thiazole (B1198619) nucleus with a pyrazole ring can expand the antibacterial spectrum of the resulting compounds. nih.gov
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 5i | Gram-positive pathogens | Potent Activity (Specific MIC not detailed) | eurekaselect.com |
| Compound 5k | Gram-negative strains | Potent Activity (Specific MIC not detailed) | eurekaselect.com |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |
| Imidazo-pyridine substituted pyrazole derivatives | Various Gram-positive and Gram-negative strains | <1 (MBC) | nih.gov |
| Tethered thiazolo-pyrazole derivatives | MRSA | 4 | nih.gov |
Pyrazole carboxamides have gained significant attention as potent antifungal agents, largely due to their mechanism of action as succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for fungicides. researchgate.netresearchgate.net
Several novel pyrazole-4-carboxamide derivatives have been synthesized and shown to exhibit excellent in vitro antifungal activity against a range of phytopathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea. researchgate.net For instance, certain derivatives displayed outstanding activity against R. solani with EC50 values as low as 0.046 μg/mL, which is significantly more potent than commercial fungicides like boscalid (B143098) and fluxapyroxad. researchgate.net One isoxazolol pyrazole carboxylate derivative exhibited an EC50 value of 0.37 μg/mL against R. solani. mdpi.comdntb.gov.ua
Structure-activity relationship (SAR) studies have been crucial in optimizing the antifungal potency of these compounds. These studies have shown that the nature and position of substituents on the pyrazole ring and the amide portion of the molecule are critical for activity. researchgate.net Molecular docking studies have further elucidated the binding interactions of these inhibitors within the active site of the SDH enzyme, confirming that they share a similar mechanism of action with established SDHI fungicides. researchgate.net
| Compound Series | Target Fungus | Activity (EC50 in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamides (e.g., 7d, 12b) | Rhizoctonia solani | 0.046 | researchgate.net |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | mdpi.comdntb.gov.ua |
| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Various phytopathogenic fungi | Moderate Activity | mdpi.com |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (7u) | Wheat powdery mildew | 0.633 | researchgate.net |
The broad biological activity of the pyrazole nucleus extends to antiviral and anti-tubercular applications. nih.gov Various pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the replication of different viruses. For example, a pyrazole compound identified through high-throughput screening, BPR1P0034, demonstrated potent and broad-spectrum inhibitory activity against influenza viruses with an IC50 of 0.21 μM. mdpi.com Other studies have reported on pyrazole derivatives containing oxime esters and other moieties that exhibit bioactivity against the Tobacco Mosaic Virus (TMV). More recently, hydroxyquinoline-pyrazole derivatives have shown promise as antiviral agents against a range of coronaviruses, including SARS-CoV-2.
In the field of anti-tubercular research, pyrazole-based compounds have shown significant promise against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. eurekaselect.com A series of pyrazole-4-carboxamide derivatives were tested against the Mtb H37Rv strain, with some compounds exhibiting significant activity. For instance, compound 5e from this series showed a minimum inhibitory concentration (MIC) of 3.12 µg/ml. eurekaselect.com Other research has focused on hybrid molecules, such as pyrazole and oxadiazole hybrids, which have demonstrated excellent activity against both active and dormant Mtb H37Ra strains, with MIC values as low as 0.92 μg/mL. Some of these novel pyrazole-containing compounds have been found to target MmpL3, a critical protein in the Mtb cell wall synthesis pathway.
| Compound Series | Target | Activity | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamide (5e) | M. tuberculosis H37Rv | MIC: 3.12 µg/ml | eurekaselect.com |
| Pyrazole-4-carboxamide (5g, 5m) | M. tuberculosis H37Rv | MIC: 6.25 µg/ml | eurekaselect.com |
| Pyrazole and oxadiazole hybrid (4e) | M. tuberculosis H37Ra (active) | MIC: 0.92 µg/mL | |
| BPR1P0034 | Influenza A virus (A/WSN/33) | IC50: 0.21 µM | mdpi.com |
| Pyrazolylhydrazide (Hyd) | SARS-CoV-2 | IC50: 0.054 mg mL−1 |
Neurodegenerative Disease Research
Neurodegenerative diseases like Alzheimer's disease represent a significant challenge to global health. Research into pyrazole derivatives has identified potential therapeutic avenues for these conditions, primarily through the inhibition of key enzymes and protein aggregation pathways.
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. Pyrazole and its derivatives have been extensively investigated as cholinesterase inhibitors.
Numerous studies have reported the synthesis of novel pyrazole derivatives that exhibit potent inhibitory activity against both AChE and butyrylcholinesterase (BChE). For example, a series of 2-pyrazoline (B94618) derivatives were designed as small molecule AChE inhibitors, with the most potent compound showing an IC50 value of 0.040 μM, comparable to the standard drug donepezil. Another study on novel pyrazole carboxamide derivatives identified compounds with inhibitory constants (Ki) in the nanomolar range for AChE (6.60–14.15 nM).
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these inhibitors. The inhibitory potency and selectivity (AChE vs. BChE) are highly dependent on the substituents attached to the pyrazole core. Molecular docking studies have helped to visualize the interactions between the pyrazole inhibitors and the active site of the cholinesterase enzymes, providing a rationale for their observed activity and guiding further optimization.
| Compound Series | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 2-Pyrazoline derivative (2l) | AChE | IC50: 0.040 µM | |
| Pyrazole carboxamides | AChE | Ki: 6.60–14.15 nM | |
| Pyrazole carboxamides | BChE | Ki: 54.87–137.20 nM | |
| Spirooxindole-pyrazole analogs | AChE | IC50: 5.7 µM |
The aggregation of amyloid-β (Aβ) peptides and the hyperphosphorylation and aggregation of tau protein are pathological hallmarks of Alzheimer's disease. Preventing the formation of these toxic protein aggregates is a major goal of disease-modifying therapies. The pyrazole scaffold has been identified as a promising pharmacophore for developing inhibitors of both Aβ and tau aggregation. researchgate.net
One study reported on a trimeric aminopyrazole carboxylic acid framework designed to inhibit Aβ42 aggregation. The lead compound from this series demonstrated potent inhibition of fibril formation and was also able to disaggregate existing fibrils, leading to increased cell viability in the presence of Aβ. nih.gov This compound was shown to convert ordered fibrils into less structured aggregates. nih.gov
In the context of tau pathology, a pyrazole-derivative known as Anle138b has been shown to be effective in preventing tau aggregation. eurekaselect.com This compound binds to tau aggregates and prevents the formation of toxic oligomeric species. eurekaselect.com In animal models, administration of Anle138b led to a decrease in protein deposits and a reduction in neuronal loss. eurekaselect.com While research in this specific area is still developing, these findings highlight the potential of pyrazole-based structures, including those with carboxylic acid functionalities, as dual inhibitors for the key pathological processes in Alzheimer's disease.
Neuroprotective Effects in Cellular Models
The neuroprotective potential of the pyrazole scaffold is an emerging area of interest. Studies on various pyrazole derivatives have indicated their capacity to shield neural cells from damage and degeneration in different experimental models.
One study highlighted a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamides that underwent evaluation for neuroprotection. Within this series, a specific compound demonstrated notable neuroprotective activity, showing a 26.2 ± 1.9% total propidium (B1200493) iodide uptake at a concentration of 100 µM. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 159.20 ± 1.21 µM, quantifying its potency in this neuroprotection assay. nih.gov
Furthermore, research into a pyrazole benzenesulfonamide (B165840) derivative, designated as T1, has shown promise in mitigating epilepsy-like conditions in a zebrafish model. This compound was found to significantly reduce cellular damage caused by oxidative stress. nih.gov The study also demonstrated a marked decrease in the inflammatory response in zebrafish pre-treated with the T1 derivative, suggesting that its neuroprotective effects may be mediated through anti-inflammatory and antioxidant pathways. nih.gov These findings underscore the potential of the pyrazole core structure as a basis for developing novel neuroprotective agents.
Other Pharmacological Activities
Beyond neuroprotection, pyrazole carboxylic acid derivatives have been explored for a variety of other pharmacological activities, demonstrating their versatility as a privileged scaffold in medicinal chemistry.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes, is a significant therapeutic target. Pyrazole derivatives have emerged as effective inhibitors of several CA isoforms.
A series of substituted heteroaryl-pyrazole carboxylic acid derivatives were developed and assessed for their ability to inhibit specific CA isoforms. One notable compound from this series, a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivative (compound 2c), was identified as a potent inhibitor of human carbonic anhydrase XII (hCA XII), with an inhibition constant (Kᵢ) of 0.21 μM. nih.govacs.org
In another investigation, benzenesulfonamides incorporating pyrazolecarboxamide moieties were synthesized and evaluated against four human CA isoforms (hCA I, II, IX, and XII). The inhibitory activities, represented by Kᵢ values, were found to be in the nanomolar range. For the tumor-associated isoform hCA IX, three of the synthesized compounds exhibited stronger inhibition than the standard inhibitor Acetazolamide (AAZ), which has a Kᵢ of 25.8 nM. The most potent compound in this series displayed a Kᵢ of 6.1 nM against hCA IX. nih.gov
Additionally, pyrazole carboxylic acid amides linked to 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized and their inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II) isoenzymes were studied in vitro. tandfonline.comtandfonline.com These studies confirm that the pyrazole carboxylic acid scaffold is a viable framework for designing potent and potentially selective carbonic anhydrase inhibitors.
| Compound Series | Target Isoform | Most Potent Compound | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|---|
| Heteroaryl-pyrazole carboxylic acids | hCA XII | Compound 2c | 0.21 µM | nih.govacs.org |
| Benzenesulfonamides with pyrazolecarboxamide moieties | hCA IX | Compound 15 | 6.1 nM | nih.gov |
| hCA IX | Acetazolamide (Standard) | 25.8 nM | nih.gov |
Phosphodiesterase 5 (PDE5) Inhibition and Related Research
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, and its inhibitors are used in various therapeutic areas. The pyrazole nucleus has been successfully incorporated into scaffolds designed to inhibit PDE5.
Research into pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has led to the synthesis of new potential inhibitors of PDE5. researchgate.net A study focused on new sildenafil (B151) analogues, which are 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives, demonstrated that these compounds possess higher PDE5 inhibitory activities than sildenafil itself. The N-butyrylamido derivative from this series was found to be approximately six times more potent than sildenafil. nih.gov However, these compounds showed only a slight selectivity (1 to 3-fold) over the PDE6 isoform. nih.gov
The pyrazole carboxylic ester scaffold has also been identified as a crucial component for inhibitor binding and potency, although this was noted in the context of PDE4 inhibition. lbl.gov This highlights the versatility of the pyrazole core in the design of phosphodiesterase inhibitors more broadly. The development of these pyrazole-containing structures showcases a successful strategy for creating potent PDE5 inhibitors. researchgate.netnih.gov
| Compound | Target Enzyme | Potency vs. Sildenafil | Reference |
|---|---|---|---|
| N-butyrylamido derivative of 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | PDE5 | ~6-fold more potent | nih.gov |
Anticonvulsant and Antihyperglycemic Properties
The pyrazole ring is a common feature in compounds investigated for central nervous system disorders and metabolic diseases.
Anticonvulsant Properties: The pyrazole structure is known to be associated with a wide spectrum of biological activities, including anticonvulsant effects. minia.edu.egnih.gov A study focused on newly synthesized pyrazole derivatives revealed that several compounds exhibited significant protective effects against clonic seizures induced by pentylenetetrazole (PTZ). minia.edu.eg Another investigation into novel substituted pyrazoles identified a particularly potent anticonvulsant agent (compound 7h) in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. nih.govresearchgate.net This lead compound was also found to reduce levels of oxidative stress and inflammation, suggesting a multi-faceted mechanism of action. nih.gov The broad research into pyrazole derivatives confirms their utility and potential as anticonvulsant agents. researchgate.netresearchgate.net
Antihyperglycemic Properties: Several classes of pyrazole derivatives have demonstrated significant potential as antihyperglycemic agents. A comprehensive review highlights various pyrazole-based compounds with notable anti-diabetic activity. mdpi.com For instance, an amino-pyrazole-phenylalanine carboxylic acid derivative showed potent agonistic activity with a half-maximal effective concentration (EC₅₀) of 0.052 µM. mdpi.com In another study, N′-arylidene pyrazole-3-carbohydrazides were reported to cause a remarkable 90% reduction in plasma glucose. mdpi.com
More recent research on acyl pyrazole sulfonamides identified them as potent α-glucosidase inhibitors, with IC₅₀ values ranging from 1.13 to 28.27 µM, all of which were more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM). frontiersin.org The most active compound in this series had an IC₅₀ value of 1.13 ± 0.06 µM. frontiersin.org Additionally, a pyrazolobenzothiazine derivative demonstrated strong inhibitory effects on both α-glucosidase and α-amylase, with IC₅₀ values of 3.91 µM and 8.89 µM, respectively, which were significantly lower than those for acarbose. nih.gov These findings collectively point to the pyrazole carboxylic acid scaffold as a promising foundation for the development of new treatments for diabetes. researchgate.netmdpi.com
| Compound Class/Derivative | Mechanism/Activity | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|
| Amino-pyrazole-phenylalanine carboxylic acid | Agonist Activity | EC₅₀ = 0.052 µM | mdpi.com |
| N′-arylidene pyrazole-3-carbohydrazides | Plasma Glucose Reduction | 90% reduction | mdpi.com |
| Acyl pyrazole sulfonamides | α-Glucosidase Inhibition | 1.13 ± 0.06 µM (most potent) | frontiersin.org |
| Acarbose (standard) = 35.1 ± 0.14 µM | |||
| Pyrazolobenzothiazine derivative | α-Glucosidase Inhibition | IC₅₀ = 3.91 µM | nih.gov |
| α-Amylase Inhibition | IC₅₀ = 8.89 µM |
Mechanistic Investigations and Molecular Interactions of Pyrazole Carboxylic Acids
Cellular and Subcellular Pathway Modulation
Information regarding the modulation of cellular and subcellular pathways by 3-Propyl-1H-pyrazole-4-carboxylic acid is not available in the current body of scientific literature.
No studies were found that investigated the effect of this compound on the mTOR signal transduction pathway or other related cellular signaling cascades. While some patent literature mentions its use in creating compounds that may inhibit signal transduction, specific data on the activity of this compound itself is absent google.comgoogle.com.
There is no available research data on the role of this compound in the regulation of cellular processes such as the cell cycle or programmed cell death (apoptosis).
Structure-Activity Relationship (SAR) Studies of Pyrazole (B372694) Carboxylic Acid Scaffolds
The pyrazole carboxylic acid scaffold is a foundational structure in medicinal chemistry, recognized for its wide array of biological activities. ingentaconnect.comresearchgate.net Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds based on this scaffold. These investigations systematically alter different parts of the molecule—such as the substituents on the pyrazole ring and the nature of the carboxylic acid group—to understand how these changes affect biological potency and selectivity. researchgate.net For derivatives of this compound, SAR studies focus on the propyl group at position 3, the carboxylic acid at position 4, and potential substitutions at the nitrogen atoms and the C5 position of the pyrazole ring. nih.govmdpi.com
Influence of Propyl Group Modifications on Biological Potency
The substituent at the C3 position of the pyrazole ring plays a significant role in modulating the biological activity of the compound. In the case of this compound, the propyl group is a key determinant of the molecule's interaction with its biological targets. Modifications to this alkyl chain can significantly impact efficacy.
Research on related pyrazole structures has shown that altering the length and bulk of an aliphatic chain can influence biological outcomes. For instance, in one study on pyrazole derivatives with anti-inflammatory properties, lengthening the aliphatic carbon chain was correlated with higher activity. mdpi.com This suggests that the hydrophobic pocket of the target enzyme or receptor can accommodate or may even favor longer alkyl chains, potentially enhancing binding affinity through increased van der Waals interactions.
Conversely, replacing alkyl or aryl moieties with other groups like a trifluoromethyl (CF3) group can drastically alter the electronic properties and metabolic stability of the compound, leading to different activity profiles. nih.gov The introduction of a CF3 group, for example, is a common strategy in medicinal chemistry to enhance potency.
Table 1: Effect of C3-Alkyl Group Modification on Biological Activity
| Modification to Propyl Group | Expected Impact on Properties | Potential Biological Consequence |
|---|---|---|
| Chain Lengthening (e.g., Butyl, Pentyl) | Increased lipophilicity and size | May increase binding affinity and potency if the target has a sufficiently large hydrophobic pocket. mdpi.com |
| Chain Shortening (e.g., Ethyl, Methyl) | Decreased lipophilicity and size | May decrease potency if hydrophobic interactions are critical for binding; could improve solubility. |
| Branching (e.g., Isopropyl) | Increased steric bulk | Could enhance selectivity for a specific target or decrease activity if it hinders binding. |
| Cyclization (e.g., Cyclohexyl) | Increased rigidity and sp³ character | May be well-tolerated and can lock the molecule into a more favorable binding conformation. nih.gov |
Role of the Carboxylic Acid Functionality (Position, Derivatization)
The carboxylic acid group at the C4 position is often a critical pharmacophore, acting as a key interaction point with biological targets, frequently through the formation of hydrogen bonds or salt bridges with amino acid residues. nih.gov Its acidic nature and ability to act as both a hydrogen bond donor and acceptor make it essential for the activity of many pyrazole-based inhibitors. nih.gov
The position of the carboxylic acid on the pyrazole ring is crucial. Moving it to a different position, such as C3 or C5, would significantly alter the molecule's geometry and its ability to interact with the target's binding site.
Derivatization of the carboxylic acid into esters, amides, or other functional groups is a common strategy to modify the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to probe the binding requirements at the target site. researchgate.net
Amides : Converting the carboxylic acid to an amide can introduce new hydrogen bonding opportunities and allow for the addition of diverse substituents. Studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown them to possess potent antifungal activity, with the amide moiety forming crucial hydrogen bonds with target enzymes. researchgate.netmdpi.com
Esters : Esterification of the carboxylic acid can increase lipophilicity, which may enhance cell membrane permeability. However, it can also lead to a loss of a key hydrogen bonding interaction, potentially reducing potency if the acidic proton is required for binding. researchgate.net
Hydroxamic Acids : The conversion of carboxylic acids to hydroxamic acids has been shown to be a favorable modification in the development of metalloprotease inhibitors, where the hydroxamic acid can chelate metal ions in the enzyme's active site. nih.gov
Table 2: Biological Activity of Carboxylic Acid Derivatives
| Derivative | Modification | Impact on Biological Activity |
|---|---|---|
| Carboxylic Acid | -COOH | Often essential for activity, acting as a key binding group (e.g., COX-2 inhibition). mdpi.comnih.gov |
| Amide | -CONH-R | Can retain or enhance activity; introduces new vectors for substitution and H-bonding (e.g., antifungal). researchgate.netmdpi.com |
| Ester | -COOR | May serve as a prodrug, hydrolyzed in vivo to the active acid; can increase membrane permeability. researchgate.net |
| Hydroxamic Acid | -CONHOH | Can significantly increase potency, particularly for metalloprotease targets. nih.gov |
Impact of Substituents on the Pyrazole Ring and Nitrogen Atoms
Substituting the hydrogen atoms on the pyrazole ring's nitrogen (N1) and the C5 carbon can profoundly influence the molecule's biological activity, selectivity, and pharmacokinetic properties. ingentaconnect.com
N1-Substitution: The N1 position of the pyrazole ring is a common site for modification. Alkylation or arylation at this position can prevent tautomerization and introduce new substituents that can interact with the biological target or shield the molecule from metabolic degradation.
N-Methylation: The addition of a methyl group to the N1 position, as seen in many active pyrazole amide fungicides, can be crucial for locking the molecule into an active conformation. researchgate.net
N-Benzylation: Introducing a benzyl (B1604629) group at the N1 position can provide additional hydrophobic or aromatic interactions, which in some cases has been shown to improve inhibitory activity. nih.gov
N-Acetylation: The placement of an acetyl group on the pyrazole nitrogen has been found to stabilize binding and improve the efficacy of certain pyrazole-based inhibitors. nih.gov
C5-Substitution: The C5 position offers another site for modification. The introduction of different groups at this position can alter the steric and electronic profile of the scaffold. SAR studies have shown that even small changes at this position can lead to significant differences in potency. For example, substituting with electron-donating groups (like methoxy) versus electron-withdrawing groups (like halogens) can fine-tune the electronic character of the pyrazole ring, impacting its interaction with target residues. mdpi.com
Table 3: Influence of N1 and C5 Substituents on Activity
| Position | Substituent Type | Example | General Effect on Activity |
|---|---|---|---|
| N1 | Alkyl | Methyl | Can enhance potency and metabolic stability. researchgate.net |
| N1 | Aryl/Benzyl | Phenyl, Benzyl | Can introduce favorable aromatic interactions and improve potency. nih.gov |
| N1 | Acyl | Acetyl | May improve efficacy by stabilizing target binding. nih.gov |
| C5 | Electron-Donating | Methoxy (-OCH₃) | Can increase activity depending on the target. mdpi.com |
| C5 | Electron-Withdrawing | Bromo (Br), Chloro (Cl) | Can modulate electronic properties and lipophilicity, influencing binding and cell penetration. mdpi.com |
| C5 | Phenyl | Phenyl | Often used to establish potent activity through pi-stacking and hydrophobic interactions. nih.gov |
Conformational Analysis and Tautomeric Considerations
The this compound molecule is subject to annular tautomerism, a phenomenon where the single proton on the ring nitrogen atoms can migrate between the N1 and N2 positions. This results in two distinct tautomers: this compound and 5-propyl-1H-pyrazole-4-carboxylic acid. While named differently, they are tautomeric forms of the same compound. The predominant tautomer can be influenced by the solvent, pH, and the solid-state packing environment. nih.gov
Conformational analysis reveals that the molecule is not planar. The orientation of the carboxylic acid group relative to the pyrazole ring is a key conformational feature. Theoretical studies on related pyrazole carboxylic acids have shown that specific conformations are stabilized by intramolecular hydrogen bonds, for example, between a pyrazole N-H group and the carbonyl oxygen of the carboxylic acid. researchgate.net
The two neutral tautomers can adapt different low-energy conformations. For instance, studies on related structures show conformations where the torsion angles differ significantly, which can have a considerable impact on how the molecule fits into a peptide chain or a receptor binding site. researchgate.net The formation of intramolecular hydrogen bonds often dictates the preferred conformation, leading to a more rigid structure. This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target. nih.govresearchgate.net The specific arrangement of hydrogen bond donors and acceptors in the pyrazole ring system is a distinguishing feature that directs its conformational preferences and molecular interactions. nih.gov
Computational and Structural Biology Approaches in Pyrazole Carboxylic Acid Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict how a potential drug molecule (ligand) might interact with a protein target.
For the general class of pyrazole (B372694) derivatives, molecular docking simulations are employed to predict how these compounds fit into the active site of a target protein. researchgate.netnih.gov This involves calculating the binding energy and analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on other pyrazole carboxamides have successfully used docking to understand their binding mechanisms with enzymes like carbonic anhydrase. nih.gov Such studies provide a detailed 3D view of the ligand-protein complex, revealing key amino acid residues involved in the interaction. Although no specific docking studies have been published for 3-Propyl-1H-pyrazole-4-carboxylic acid, this methodology would be essential to predict its potential biological targets and binding modes.
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. In the context of pyrazole carboxylic acid research, virtual screening could be used to filter extensive compound databases to find derivatives of a lead compound, like this compound, with potentially higher binding affinities or better selectivity for a specific protein target. This approach accelerates the discovery of new, more potent compounds by prioritizing which molecules to synthesize and test in the laboratory.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
QSAR models are developed using a dataset of compounds with known biological activities. For pyrazole carboxylic acid derivatives, researchers have developed 4D-QSAR models to predict their antibacterial activities. nih.gov These models are built by calculating various molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the design of more effective molecules. No QSAR models specifically developed for or including this compound have been reported.
A key outcome of QSAR studies is the identification of the specific physicochemical properties (descriptors) that are most influential on the biological activity of a series of compounds. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). For a series of pyrazole pyridine carboxylic acid derivatives, a 4D-QSAR study identified a set of 12 optimal parameters that correlated well with experimental biological data. nih.gov Identifying such descriptors for a series including this compound would provide critical insights into which molecular features should be modified to enhance its potential efficacy.
Crystallographic and Spectroscopic Analysis of Pyrazole Carboxylic Acid Structures
Structural analysis through crystallography and spectroscopy provides definitive information about the three-dimensional arrangement of atoms and the connectivity within a molecule.
A review of the literature, including the Cambridge Structural Database, indicates that a crystal structure for This compound has not been publicly reported. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
Spectroscopic data provides valuable information about a molecule's structure and electronic environment. While specific, detailed spectroscopic analyses for this compound are not available in peer-reviewed literature, data for a closely related analogue, 1-Phenyl-3-propyl-1H-pyrazole-4-carboxylic acid , has been reported. uninsubria.itunimi.it This data can offer insights into the expected spectral characteristics of the target compound.
| Technique | Compound | Observed Signals and Interpretation |
|---|---|---|
| ¹H NMR (in CDCl₃) | 1-Phenyl-3-propyl-1H-pyrazole-4-carboxylic acid | δ 1.04 (t, 3H, J = 7.4 Hz), 1.76-1.86 (m, 2H), 2.98 (t, 2H, J = 7.5 Hz), 7.33 (t, 1H, J = 7.4 Hz) uninsubria.it |
| Infrared (IR) | 1-Phenyl-3-propyl-1H-pyrazole-4-carboxylic acid | 3162 cm⁻¹, 1682 cm⁻¹ unimi.it |
X-ray Diffraction Studies for Atomic-Level Structural Elucidation
For instance, the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals a monoclinic crystal system with the space group P21/c. scbt.com The presence of the propyl group and the pyrazole ring in this structure provides a basis for understanding the potential conformation of this compound. In the case of the nitrated analogue, the dihedral angles between the pyrazole ring and the carboxyl and nitro groups are 48.8° and 21.3° respectively. researchgate.net This indicates a non-planar arrangement of the functional groups relative to the heterocyclic ring, a feature that is likely to be present in this compound as well.
Similarly, the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has been determined, crystallizing in the monoclinic P21/c space group. researchgate.net The detailed bond lengths and angles within the pyrazole ring and the attached propyl and carboxylic acid groups in these related structures serve as a valuable reference for computational modeling and theoretical studies of this compound.
Table 1: Crystallographic Data for a Related Pyrazole Carboxylic Acid Derivative
| Parameter | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid scbt.com |
|---|---|
| Formula | C8H11N3O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.5811 |
| b (Å) | 19.734 |
| c (Å) | 11.812 |
| β (°) | 101.181 |
| Volume (ų) | 1047.6 |
| Z | 4 |
NMR and Mass Spectrometry for Structural Confirmation and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental techniques for confirming the chemical structure of organic molecules.
NMR Spectroscopy: While specific NMR spectra for this compound were not found in the surveyed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of similar compounds. For example, in 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the protons of the propyl group exhibit characteristic signals: a triplet around 0.99–1.03 ppm for the terminal methyl (CH₃) group, a multiplet at 1.68–1.77 ppm for the central methylene (CH₂) group, and a triplet at 2.86–2.90 ppm for the methylene group attached to the pyrazole ring. researchgate.net The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, for instance, around 8.38 ppm in the aforementioned related compound. researchgate.net In the ¹³C NMR spectrum, the carbon atoms of the propyl group would appear in the aliphatic region, while the pyrazole ring carbons and the carboxylic acid carbonyl carbon would resonate at lower fields. researchgate.net
Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The molecular formula of this compound is C₇H₁₀N₂O₂, corresponding to a molecular weight of 154.17 g/mol . scbt.com High-resolution mass spectrometry would be able to confirm this exact mass, further corroborating the identity of the compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals corresponding to propyl group protons, pyrazole ring proton, and carboxylic acid proton. |
| ¹³C NMR | Resonances for propyl carbons, pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 154.17. |
Hydrogen Bonding and Supramolecular Interactions in Crystal Structures
The crystal packing of pyrazole carboxylic acids is significantly influenced by hydrogen bonding and other supramolecular interactions. These interactions dictate the formation of higher-order structures, which can affect the physical properties of the compound.
The pyrazole ring itself is an excellent hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), and the carboxylic acid group is also a potent hydrogen bond donor (O-H) and acceptor (C=O). semanticscholar.orgnih.gov This combination of functional groups allows for the formation of robust and diverse hydrogen bonding networks.
Studies on other pyrazole carboxylic acid derivatives have revealed a variety of supramolecular assemblies. For example, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid forms a three-dimensional framework through a combination of O–H⋯O, O–H⋯N, C–H⋯O, and C–H⋯π(arene) hydrogen bonds. nih.gov The N-H of the pyrazole ring can readily form strong N–H⋯N hydrogen bonds with the nitrogen atom of a neighboring pyrazole ring, leading to the formation of chains or more complex networks. semanticscholar.orgnih.gov
Given these precedents, it is highly probable that this compound will exhibit significant intermolecular hydrogen bonding in the solid state. The N-H of the pyrazole and the O-H of the carboxylic acid are likely to act as primary hydrogen bond donors, while the pyrazole nitrogen and the carbonyl oxygen of the carboxylic acid will serve as acceptors. These interactions are expected to play a crucial role in the formation of its crystal lattice, likely leading to a well-ordered supramolecular architecture.
Applications of 3 Propyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives in Specialized Fields
Drug Discovery and Pharmaceutical Development
The pyrazole (B372694) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.netnih.govmdpi.comspast.org This characteristic makes 3-propyl-1H-pyrazole-4-carboxylic acid and its analogs highly valuable starting points for the creation of new drugs.
Scaffold Optimization for Lead Compound Generation
The pyrazole nucleus is a cornerstone in the generation of lead compounds for drug discovery. researchgate.netnih.govnih.gov Its derivatives have been extensively studied, revealing that modifications to the pyrazole ring and its substituents can significantly influence their biological activity. nih.govmdpi.com The 3-propyl group and the 4-carboxylic acid moiety, in particular, serve as key handles for chemical derivatization, allowing chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles. This process of scaffold optimization is crucial for transforming a preliminary "hit" compound into a viable drug candidate. For instance, various substituted pyrazole derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. nih.gov Research has demonstrated that the pyrazole framework can be systematically modified to interact with a diverse array of biological targets, including protein kinases, which are often implicated in cancer. researchgate.netmdpi.com
Role as Crucial Pharmaceutical Intermediates (e.g., in Sildenafil (B151) Synthesis)
One of the most prominent applications of a pyrazole carboxylic acid derivative is its role as a key intermediate in the synthesis of Sildenafil, the active ingredient in Viagra®. ic.ac.uknih.govsci-hub.senih.goverowid.org Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction. ic.ac.uknih.gov The synthesis of Sildenafil involves the coupling of a derivatized pyrazole carboxylic acid with a sulfonamide-containing aniline (B41778) derivative.
The initial medicinal chemistry route to Sildenafil started with the reaction of a diketoester with hydrazine (B178648) to form the pyrazole ring. ic.ac.uk This was followed by N-methylation, hydrolysis to the carboxylic acid, nitration, carboxamide formation, and reduction of the nitro group. ic.ac.uk The commercial synthesis was later optimized for efficiency and safety. erowid.org A key step in this process involves the preparation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which is then converted to the corresponding carboxamide. sci-hub.seerowid.org This aminopyrazole intermediate is then coupled with a derivative of 2-ethoxybenzoic acid to eventually form the final pyrazolopyrimidinone (B8486647) ring system of Sildenafil. ic.ac.uknih.gov
The table below outlines the key intermediates in a common synthetic pathway for Sildenafil, highlighting the central role of the pyrazole carboxylic acid core.
| Intermediate Number | Chemical Name | Role in Synthesis |
| 1 | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Starting pyrazole core |
| 2 | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Nitrated intermediate for functionalization |
| 11 | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Key aminopyrazole for coupling |
| 54 | 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid | Coupling partner for the pyrazole intermediate |
| 55 | 4-(2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Amide-linked precursor before final cyclization |
| Sildenafil | 5-[2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Final active pharmaceutical ingredient |
| Data sourced from various synthetic schemes. sci-hub.senih.gov |
Design of Novel Therapeutic Agents Targeting Specific Diseases
Beyond its role in established drugs, the pyrazole-4-carboxylic acid scaffold is actively being used to design new therapeutic agents for a range of diseases. The structural versatility of pyrazole derivatives allows them to be tailored to fit the active sites of specific enzymes or receptors. nih.govmdpi.com Researchers have successfully synthesized novel pyrazole-carboxamide derivatives and evaluated them for anticancer activity. nih.govnih.gov These compounds have shown the ability to inhibit cell proliferation and interact with DNA, suggesting potential mechanisms for their antitumor effects. nih.govjst.go.jp
For example, studies have explored 1H-pyrazole-3-carboxamide derivatives for their antiproliferative effects on cancer cell lines and their ability to bind to DNA. nih.govjst.go.jp The pyrazole core is often combined with other pharmacologically active groups to create hybrid molecules with enhanced potency or novel mechanisms of action. This strategy has led to the discovery of pyrazole derivatives with significant cytotoxic potential against various cancer cell lines, including lung, colon, and breast cancer. nih.gov
Agrochemical Development and Crop Protection
In the agrochemical sector, derivatives of pyrazole carboxylic acids, particularly pyrazole-4-carboxamides, have become indispensable for developing modern crop protection agents. nih.gov Their broad-spectrum activity and novel modes of action are crucial for managing fungal diseases and overcoming resistance to older classes of fungicides. nih.gov
Design of Novel Fungicides, Herbicides, and Pesticides
The pyrazole carboxamide structure is a key component in a range of modern fungicides. nih.govmdpi.com By modifying the substituents on the pyrazole ring and the amide nitrogen, researchers can develop compounds with high efficacy against specific plant pathogens. nih.govresearchgate.net This "active fragments mosaic theory" involves combining the core pyrazole-4-carboxylic acyl group with various substituted anilines to create a library of potential fungicides. mdpi.com This approach has led to the development of numerous commercial fungicides that are widely used to protect crops such as cereals, fruits, and vegetables from devastating fungal diseases. nih.gov Beyond fungicides, pyrazole derivatives have also been investigated for herbicidal and insecticidal properties, demonstrating the broad utility of this chemical scaffold in agriculture. nih.govresearchgate.netnih.gov
Development of Succinate (B1194679) Dehydrogenase Inhibitors for Agricultural Use
A significant class of pyrazole-based fungicides functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. researchgate.netnih.govusda.govacs.orgresearchgate.netnih.gov SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts the pathogen's energy production, leading to its death. researchgate.net These fungicides are known as Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.netnih.govresearchgate.net
The pyrazole-4-carboxamide moiety is an essential part of the pharmacophore responsible for binding to and inhibiting the SDH enzyme. acs.org A number of highly successful commercial SDHI fungicides are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide structure. mdpi.comresearchgate.net
The table below lists some prominent commercial SDHI fungicides derived from pyrazole-4-carboxylic acid.
| Fungicide Name | Developer | Key Structural Feature | Primary Use |
| Bixafen | Bayer | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Broad-spectrum foliar fungicide |
| Fluxapyroxad | BASF | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Control of various fungal diseases in crops |
| Isopyrazam | Syngenta | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Control of diseases like Septoria and rusts in cereals |
| Sedaxane | Syngenta | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Seed treatment for cereals |
| Penflufen | Bayer | Pyrazole-4-carboxamide | Seed treatment fungicide |
| Penthiopyrad | Mitsui/Dupont | Pyrazole-4-carboxamide | Control of diseases in specialty crops |
| Data sourced from multiple agrochemical research articles. nih.govmdpi.comscilit.com |
Research in this area continues to be very active, with scientists designing and synthesizing new generations of pyrazole-4-carboxamide derivatives to find compounds with improved efficacy, a broader activity spectrum, and a lower risk of resistance development. nih.govusda.govnih.govusda.govnih.gov Studies involve creating novel derivatives, evaluating their in vitro and in vivo antifungal activity, and using tools like molecular docking to understand how they interact with the SDH enzyme at a molecular level. usda.govacs.orgnih.gov
Materials Science and Advanced Materials Research
The unique chemical architecture of pyrazole derivatives, including this compound, has garnered interest in the field of materials science. The pyrazole ring, with its two adjacent nitrogen atoms, offers a combination of electron-rich and electron-poor characteristics, which can be finely tuned through substituent groups. This versatility allows for the design of novel materials with specific electronic and physical properties for a range of advanced applications.
Development of Materials with Tailored Electronic Properties
The inherent electronic characteristics of the pyrazole ring make its derivatives promising candidates for the development of advanced electronic materials. The aromatic nature of the pyrazole core, combined with the ability to introduce various functional groups at different positions, allows for the precise tuning of electronic properties such as conductivity, energy levels (HOMO/LUMO), and charge transport capabilities. nih.gov
Research into pyrazole-containing compounds has revealed their potential in optoelectronic applications. nih.gov The conjugated π-system of the pyrazole ring can be extended through the attachment of other aromatic or electron-donating/withdrawing groups, leading to materials with interesting photophysical properties. mdpi.com For instance, theoretical studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown a large HOMO-LUMO energy gap, suggesting high electronic stability and potential for use in optoelectronic devices where such properties are crucial. nih.gov While direct studies on this compound are limited, the principles derived from analogous structures suggest its potential as a building block for organic semiconductors or components in dye-sensitized solar cells.
Below is a table summarizing the calculated electronic properties for a related pyrazole derivative, which provides insight into the potential characteristics of materials derived from this compound.
Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative
| Property | Value | Reference |
|---|
Note: Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is intended to be illustrative of the electronic properties of pyrazole-based carboxylic acids.
Incorporation into Polymers and Coatings for Enhanced Performance
The functional groups present in this compound, namely the carboxylic acid and the N-H group of the pyrazole ring, offer versatile handles for its incorporation into polymeric structures. This can be achieved either by grafting the molecule onto existing polymer chains or by using it as a monomer in polymerization reactions. The introduction of the pyrazole moiety into a polymer backbone can impart a range of desirable properties, including improved thermal stability, altered electronic characteristics, and enhanced adhesive properties.
While specific research on the incorporation of this compound into polymers and coatings is not widely reported, the broader class of pyrazole derivatives has been explored for these applications. The principles of polymer chemistry suggest that the carboxylic acid group of this compound could be readily converted to an ester or amide to facilitate its use in step-growth polymerization, leading to polyesters or polyamides with novel properties.
The potential applications of such pyrazole-containing polymers could span from advanced coatings with tailored refractive indices to functional membranes with selective ion transport properties. The specific impact of the 3-propyl substituent would be to enhance solubility in organic solvents, which is often a crucial factor in the processing and application of polymers and coatings.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Opportunities
Exploration of Novel Biological Activities and Therapeutic Indications
The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.neteurekaselect.combenthamdirect.com Future research will likely focus on expanding the therapeutic applications of 3-Propyl-1H-pyrazole-4-carboxylic acid derivatives by screening them against a broader array of biological targets.
Detailed research findings indicate that pyrazole carboxylic acid derivatives have shown promise in several specific areas. For instance, certain 1H-pyrazole-4-carboxylic acid ethyl esters have been identified as potent inhibitors of neutrophil chemotaxis, suggesting potential for treating inflammatory disorders. nih.gov Other studies have explored pyrazole-3-carboxylic acid derivatives as carriers for nitric oxide, demonstrating both anti-inflammatory and antibacterial activity. nih.gov Furthermore, the structural motif of pyrazole carboxamides is central to a class of highly effective fungicides, specifically those acting as succinate (B1194679) dehydrogenase inhibitors (SDHI). mdpi.comthieme.de Given these precedents, future work on this compound could involve:
Systematic derivatization: Creating libraries of amides, esters, and other analogs to probe structure-activity relationships (SAR) for various targets.
Broad-spectrum screening: Testing these new compounds against diverse panels of bacteria, fungi, viruses, and cancer cell lines to uncover novel therapeutic leads. nih.govresearchgate.net
Target-based screening: Investigating the inhibitory potential against specific enzymes or receptors implicated in diseases, building on the known activities of similar pyrazole compounds.
The exploration of less common indications is also a promising frontier. For example, some azo pyrazole carboxylic acid derivatives have been investigated as potential low-sensitivity energetic materials, highlighting the chemical versatility of this scaffold beyond medicine. acs.org
Advancements in Asymmetric Synthesis and Chiral Pyrazole Carboxylic Acids
The introduction of chirality into drug molecules can have profound effects on their potency, selectivity, and safety. While this compound itself is achiral, its derivatives can readily be made chiral. The field of asymmetric synthesis offers powerful tools to control the stereochemistry of these derivatives. Recent advances in catalytic asymmetric synthesis are particularly relevant. rwth-aachen.dersc.org
Future research in this area will likely focus on:
Catalytic Asymmetric Reactions: Employing organo- and metal-catalysts to synthesize highly functionalized chiral pyrazole and pyrazolone (B3327878) derivatives. rwth-aachen.de This could involve asymmetric additions to the pyrazole ring or stereoselective transformations of the propyl or carboxylic acid side chains.
Development of Chiral Ligands: Using chiral carboxylic acids themselves as catalysts or ligands in asymmetric reactions, a rapidly growing area of organocatalysis. researchgate.net
Synthesis of Stereochemically Complex Analogs: Creating derivatives with multiple stereocenters, which can be used to probe complex biological interactions with greater precision. For example, methods for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones demonstrate the feasibility of constructing complex, enantiomerically enriched scaffolds from pyrazole precursors. rsc.org
The development of efficient, stereoselective synthetic routes will be crucial for producing enantiomerically pure compounds for biological evaluation, allowing for a more nuanced understanding of their interactions with chiral biological systems like enzymes and receptors.
Integration of Artificial Intelligence and Machine Learning in Pyrazole Design and Optimization
The convergence of computational power and vast chemical datasets has revolutionized drug discovery. Artificial intelligence (AI) and machine learning (ML) are now indispensable tools for designing and optimizing new drug candidates, a process that is highly applicable to the this compound scaffold. nih.govnih.gov
Emerging opportunities in this domain include:
High-Throughput Virtual Screening (HTVS): Using AI/ML models to rapidly screen virtual libraries of pyrazole derivatives against biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govpremierscience.com This approach can significantly reduce the time and cost associated with the initial stages of drug discovery. premierscience.com
De Novo Drug Design: Employing generative AI models to design entirely new pyrazole-based molecules with desired properties from scratch. nih.gov These models can learn the underlying rules of chemical structure and biological activity to propose novel compounds that a human chemist might not have conceived.
Predictive Modeling: Developing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazole derivatives. nih.gov This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or safety profiles.
Lead Optimization: Utilizing AI to suggest modifications to a lead compound (like a derivative of this compound) to improve its potency, selectivity, and ADMET properties simultaneously. researchgate.net
By integrating AI and ML, researchers can navigate the vast chemical space of pyrazole derivatives more efficiently, accelerating the journey from initial hit identification to a viable drug candidate. bohrium.com
Sustainable Synthetic Routes and Environmental Impact Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Future research on this compound and its derivatives will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods.
Key areas for advancement include:
Use of Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with water or other green alternatives. tandfonline.com A notable example is the synthesis of pyrazoles in electrically charged water microdroplets, which can accelerate reactions without the need for catalysts or hazardous acids. acs.org There is also a strong focus on replacing noble metal catalysts with more abundant and less toxic alternatives, such as iron. rsc.orgresearchgate.netrsc.org
Catalyst-Free and One-Pot Reactions: Designing synthetic sequences that minimize purification steps and waste generation. tandfonline.com Multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are particularly attractive for improving efficiency.
Utilization of Renewable Feedstocks: Exploring synthetic routes that begin from biomass-derived starting materials, such as alcohols, to reduce reliance on petrochemicals. rsc.orgrsc.org
These approaches not only reduce the environmental footprint of pyrazole synthesis but can also lead to more cost-effective and efficient manufacturing processes on a large scale.
Investigation of Pyrazole Carboxylic Acids in Chemical Biology Probes and Diagnostics
Beyond direct therapeutic applications, pyrazole derivatives possess properties that make them excellent candidates for use as chemical biology probes and diagnostic agents. nih.gov Their synthetic versatility allows for the incorporation of reporter groups, such as fluorophores, making them valuable tools for studying biological processes.
Future research in this area could involve modifying this compound to create:
Fluorescent Probes: Designing and synthesizing pyrazole-based molecules that exhibit fluorescence upon binding to a specific ion, molecule, or protein. nih.gov This enables the real-time visualization and quantification of biological targets within living cells. For example, pyrazole derivatives have been developed for cyclooxygenase 2 (COX-2) sensing in tumor cells and for the in vivo detection of proteins highly expressed in solid tumors. nih.gov
Bioimaging Agents: The good membrane permeability and biocompatibility of many pyrazole derivatives make them suitable for in vivo imaging applications. nih.gov The carboxylic acid group on the target compound provides a convenient handle for conjugation to larger molecules or targeting moieties.
Affinity-Based Probes: Developing derivatives that can be used to isolate and identify new biological targets through techniques like affinity chromatography or activity-based protein profiling.
By harnessing the unique chemical and photophysical properties of the pyrazole scaffold, researchers can develop sophisticated tools to interrogate complex biological systems, aiding in both fundamental research and the development of new diagnostic strategies.
Q & A
Q. What crystallographic techniques elucidate hydrogen-bonding networks in pyrazole-4-carboxylic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
